4(3H)-Quinazolinone, 2-(methylsulfinyl)-

CAS No.:

Cat. No.: VC3232786

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O2S |

|---|---|

| Molecular Weight | 208.24 g/mol |

| IUPAC Name | 2-methylsulfinyl-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H8N2O2S/c1-14(13)9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |

| Standard InChI Key | MZWQIYODYGXZTR-UHFFFAOYSA-N |

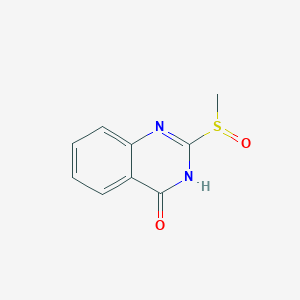

| Canonical SMILES | CS(=O)C1=NC2=CC=CC=C2C(=O)N1 |

Introduction

Chemical Structure and Properties

Structural Analysis

4(3H)-Quinazolinone, 2-(methylsulfinyl)- features the characteristic quinazolinone core with a specific methylsulfinyl substituent at the 2-position. This structure can be compared to the related compound 2-(methylthio)quinazolin-4(3H)-one (CAS: 54855-81-1), which contains a methylthio group instead of methylsulfinyl . The key difference lies in the oxidation state of the sulfur atom, with the sulfinyl group containing an additional oxygen atom (S=O) compared to the thio group.

The molecular formula for 4(3H)-Quinazolinone, 2-(methylsulfinyl)- would be C₉H₈N₂O₂S, slightly different from the related 2-(methylthio)quinazolin-4(3H)-one (C₉H₈N₂OS) due to the additional oxygen atom .

Physical Properties

While specific data for 4(3H)-Quinazolinone, 2-(methylsulfinyl)- is limited, we can estimate its properties by examining related compounds. The analogous 2-(methylthio)quinazolin-4(3H)-one has the following physical properties:

Table 1: Physical Properties of Related Quinazolinone Derivative

| Property | 2-(methylthio)quinazolin-4(3H)-one | Estimated for 2-(methylsulfinyl) derivative |

|---|---|---|

| Molecular Weight | 192.238 g/mol | 208.238 g/mol |

| Density | 1.36 g/cm³ | ~1.4-1.5 g/cm³ |

| Boiling Point | 355.5°C at 760 mmHg | ~370-380°C |

| Flash Point | 168.8°C | ~175-185°C |

| Appearance | Crystalline solid | Crystalline solid |

The methylsulfinyl derivative would likely have higher water solubility compared to the methylthio analog due to the increased polarity of the S=O bond. This enhanced solubility could potentially improve its bioavailability in pharmaceutical applications.

Synthetic Approaches

Green Chemistry Approaches

Recent advances in the synthesis of quinazolinone derivatives have focused on environmentally friendly approaches. Deep eutectic solvents (DES) and microwave-assisted synthesis represent two promising green chemistry methods that could be applied to the synthesis of 4(3H)-Quinazolinone, 2-(methylsulfinyl)- .

For instance, choline chloride:urea deep eutectic solvent has been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives . Similarly, microwave reactor-based one-pot one-step reactions have been developed for the synthesis of various quinazolinone derivatives from anthranilic acid, amines, and orthoesters . These approaches could be modified for the synthesis of the target compound with reduced environmental impact.

Biological Activities and Mechanism of Action

Anticancer Properties

| Structural Feature | Potential Effect on Activity |

|---|---|

| Quinazolinone core | Basic pharmacophore for biological activity |

| Methylsulfinyl at 2-position | Potential enhancement of water solubility and bioavailability |

| Carbonyl at 4-position | Essential for hydrogen bonding with biological targets |

| Potential for N-3 substitution | Site for further modification to enhance specific activities |

The methylsulfinyl group at the 2-position may serve as a hydrogen bond acceptor through its S=O moiety, potentially increasing interactions with biological targets compared to the methylthio analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume